Cas no 1431473-04-9 (benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate)

benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- (3R,6R)-1,6-dimethylpiperidin-3-ol
- benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate
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- Inchi: 1S/C7H15NO/c1-6-3-4-7(9)5-8(6)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1
- InChI Key: XINHGUGIHCODEP-RNFRBKRXSA-N
- SMILES: N1(C)[C@H](C)CC[C@@H](O)C1
benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62530-500MG |
benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate |
1431473-04-9 | 95% | 500MG |
¥ 5,887.00 | 2023-03-31 | |
Enamine | EN300-7327842-0.5g |
benzyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate |
1431473-04-9 | 95.0% | 0.5g |
$2017.0 | 2025-03-11 | |
Enamine | EN300-7327842-2.5g |
benzyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate |
1431473-04-9 | 95.0% | 2.5g |
$4117.0 | 2025-03-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62530-250MG |
benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate |
1431473-04-9 | 95% | 250MG |
¥ 3,537.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62530-1G |
benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate |
1431473-04-9 | 95% | 1g |
¥ 8,830.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62530-5G |
benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate |
1431473-04-9 | 95% | 5g |
¥ 26,492.00 | 2023-03-31 | |
Enamine | EN300-7327842-0.25g |
benzyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate |
1431473-04-9 | 95.0% | 0.25g |
$1933.0 | 2025-03-11 | |
Enamine | EN300-7327842-1.0g |
benzyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate |
1431473-04-9 | 95.0% | 1.0g |
$2101.0 | 2025-03-11 | |
Enamine | EN300-7327842-5.0g |
benzyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate |
1431473-04-9 | 95.0% | 5.0g |
$6092.0 | 2025-03-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62530-250mg |
benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate |
1431473-04-9 | 95% | 250mg |
¥3473.0 | 2024-04-24 |
benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate Related Literature
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
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4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
Additional information on benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate
Benzyl (2R,5R)-5-Hydroxy-2-Methyl-Piperidine-1-Carboxylate: A Comprehensive Overview
Benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate, also known by its CAS number 1431473-04-9, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse applications in drug design and synthesis. The molecule's structure features a piperidine ring with specific stereochemistry at the 2R and 5R positions, along with a hydroxyl group and a methyl substituent. The benzyl group attached to the carboxylic acid moiety further enhances its chemical versatility.
Recent advancements in synthetic methodologies have enabled the efficient preparation of benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate. Researchers have employed asymmetric catalysis and enantioselective synthesis to achieve high yields of this compound with excellent stereochemical control. These methods are particularly valuable for its application in the pharmaceutical industry, where precise stereochemistry is crucial for drug efficacy and safety.
The compound's unique structure has been leveraged in various research areas. For instance, studies have explored its role as a building block in the construction of complex natural products and bioactive molecules. Its piperidine framework serves as a versatile scaffold for modifying functional groups, enabling the creation of novel compounds with potential therapeutic applications. Recent research highlights its utility in the development of neuroprotective agents and anti-inflammatory drugs, where its stereochemistry plays a pivotal role in molecular interactions.
In addition to its synthetic applications, benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate has been subjected to detailed spectroscopic and computational studies. These investigations aim to elucidate its electronic properties, conformational preferences, and reactivity under various conditions. Advanced techniques such as X-ray crystallography and molecular dynamics simulations have provided insights into its three-dimensional structure and dynamic behavior, further enhancing our understanding of its chemical reactivity.
The compound's compatibility with modern analytical techniques has also been a focus of recent studies. Researchers have demonstrated its suitability for use in chiral chromatography, enabling efficient separation and analysis of enantiomers. This is particularly important for quality control in pharmaceutical manufacturing, where the presence of unwanted enantiomers can significantly impact drug performance.
Furthermore, benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate has shown promise in catalytic processes. Its ability to act as a chiral ligand or catalyst in asymmetric reactions has been explored, opening new avenues for sustainable chemical synthesis. These applications align with current trends toward greener chemistry practices and highlight the compound's potential as a valuable tool in both academic and industrial settings.
In conclusion, benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate is a multifaceted compound with significant implications across various domains of chemistry and pharmacology. Its unique structure, coupled with advancements in synthetic and analytical techniques, positions it as a key player in the development of novel therapeutic agents and chemical processes. As research continues to uncover new applications and insights into this compound's properties, its importance in scientific discourse is expected to grow further.
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